2-Chloro-5-thienyl-(2-pyridyl)methanol
CAS No.:
Cat. No.: VC13487738
Molecular Formula: C10H8ClNOS
Molecular Weight: 225.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClNOS |
|---|---|
| Molecular Weight | 225.70 g/mol |
| IUPAC Name | (5-chlorothiophen-2-yl)-pyridin-2-ylmethanol |
| Standard InChI | InChI=1S/C10H8ClNOS/c11-9-5-4-8(14-9)10(13)7-3-1-2-6-12-7/h1-6,10,13H |
| Standard InChI Key | JDNVHFOZBVHCEZ-UHFFFAOYSA-N |
| SMILES | C1=CC=NC(=C1)C(C2=CC=C(S2)Cl)O |
| Canonical SMILES | C1=CC=NC(=C1)C(C2=CC=C(S2)Cl)O |
Introduction
2-Chloro-5-thienyl-(2-pyridyl)methanol is a complex organic compound featuring a thienyl group and a pyridyl group attached to a methanol moiety. Its chemical structure is represented by the molecular formula C10H8ClNOS, with a formula weight of 225.69 g/mol . This compound is of interest in medicinal chemistry and organic synthesis due to its unique structural features, which facilitate various chemical modifications to enhance biological activity or tailor it for specific applications.
Synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol
The synthesis of 2-Chloro-5-thienyl-(2-pyridyl)methanol typically involves multi-step processes. While specific synthesis methods are not detailed in the available literature, common approaches in organic synthesis often involve the use of catalysts and optimized reaction conditions such as temperature, pressure, and reaction time to achieve high yields and purity of the desired compound.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-Thienylpyridine | Thienyl group attached to pyridine | Antimicrobial properties |
| 2-Chloro-4-(thien-3-yl)pyridine | Halogenated pyridine structure | Potential anticancer activity |
| 3-Thiophenecarboxaldehyde | Thiophene ring with an aldehyde | Neuroprotective effects |
| 2-Chloro-5-thienyl-(2-pyridyl)methanol | Thienyl and pyridyl groups attached to methanol | Potential for various biological activities |
Research Findings and Future Directions
Research on 2-Chloro-5-thienyl-(2-pyridyl)methanol is limited, and detailed studies on its biological activities and therapeutic applications are needed. Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes and receptors, which can help identify potential therapeutic uses.
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